1,1-Diethoxy-4-phenylbutane-2,3-dione
Description
1,1-Diethoxy-4-phenylbutane-2,3-dione is a synthetic organic compound featuring a butane-2,3-dione backbone substituted with two ethoxy groups at the 1-position and a phenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The diketone moiety enables chelation and reactivity in condensation reactions, while the ethoxy groups enhance solubility and modulate lipophilicity.
Properties
CAS No. |
825622-10-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1,1-diethoxy-4-phenylbutane-2,3-dione |
InChI |
InChI=1S/C14H18O4/c1-3-17-14(18-4-2)13(16)12(15)10-11-8-6-5-7-9-11/h5-9,14H,3-4,10H2,1-2H3 |
InChI Key |
BTABSDYYFVFECU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=O)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Diethoxy-4-phenylbutane-2,3-dione typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acetalization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1-Diethoxy-4-phenylbutane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione groups to diols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-4-phenylbutane-2,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-4-phenylbutane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,1-Diethoxy-4-phenylbutane-2,3-dione with Analogs
Key Observations :
Key Observations :
Key Observations :
- The phenyl group in this compound may facilitate aromatic interactions in drug-receptor binding, similar to dioxin-containing analogs .
- Piperazine-2,3-dione derivatives demonstrate that diketone motifs can be optimized for specific biological activities through substituent modulation .
Physicochemical Properties
- Lipophilicity : Ethoxy groups likely increase ClogP compared to unsubstituted diketones, improving bioavailability. Piperazine-2,3-dione derivatives show ClogP values ~1.5–2.8, suggesting moderate lipophilicity .
- Stability: Linear diketones like this compound may exhibit lower thermal stability than cyclic analogs (e.g., diphacinone) due to lack of ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
